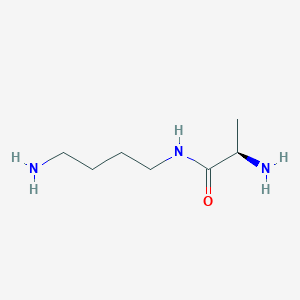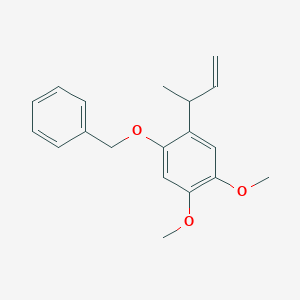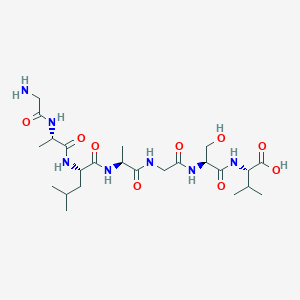![molecular formula C15H14N2O B14254206 4-[Di(1H-pyrrol-2-yl)methyl]phenol CAS No. 414866-50-5](/img/structure/B14254206.png)
4-[Di(1H-pyrrol-2-yl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Di(1H-pyrrol-2-yl)methyl]phenol is an organic compound with the molecular formula C15H14N2O It is characterized by the presence of a phenol group attached to a di(1H-pyrrol-2-yl)methyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Di(1H-pyrrol-2-yl)methyl]phenol typically involves the reaction of pyrrole with 4-hydroxybenzaldehyde. The reaction proceeds via a condensation mechanism, where the aldehyde group of 4-hydroxybenzaldehyde reacts with the pyrrole to form the desired product. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-[Di(1H-pyrrol-2-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the phenol ring or the pyrrole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenol or pyrrole derivatives.
Aplicaciones Científicas De Investigación
4-[Di(1H-pyrrol-2-yl)methyl]phenol has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-[Di(1H-pyrrol-2-yl)methyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other non-covalent interactions, while the pyrrole rings can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors .
Comparación Con Compuestos Similares
- 4-Hydroxyphenyldipyrromethane
- Meso-(4-hydroxyphenyl)dipyrromethane
- Phenol, 4-(di-1H-pyrrol-2-ylmethyl)
Comparison: 4-[Di(1H-pyrrol-2-yl)methyl]phenol is unique due to the specific arrangement of the pyrrole and phenol groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
414866-50-5 |
|---|---|
Fórmula molecular |
C15H14N2O |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
4-[bis(1H-pyrrol-2-yl)methyl]phenol |
InChI |
InChI=1S/C15H14N2O/c18-12-7-5-11(6-8-12)15(13-3-1-9-16-13)14-4-2-10-17-14/h1-10,15-18H |
Clave InChI |
IXZWRLHFUZCWID-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1)C(C2=CC=C(C=C2)O)C3=CC=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



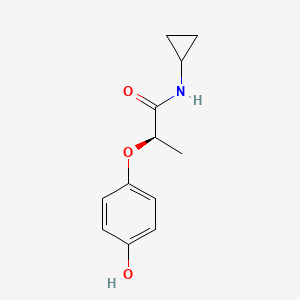
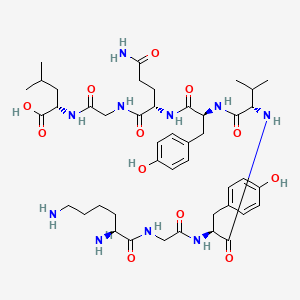
![N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine](/img/structure/B14254140.png)

![2-[(Benzyloxy)methyl]anthracene-9,10-dicarbonitrile](/img/structure/B14254162.png)
![N-[(2-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14254178.png)

![{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone](/img/structure/B14254181.png)

![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)
